9-Acetyl-3,6-diiodocarbazole
Overview
Description
9-Acetyl-3,6-diiodocarbazole is a carbazole derivative with the chemical formula C14H9I2NO . Carbazoles are heterocyclic compounds consisting of a benzene ring fused with a pyrrole ring. In this case, the carbazole ring has two iodine atoms and one acetyl group attached to it .
- InChI:
InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3
- Canonical SMILES:
CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
Physical And Chemical Properties Analysis
9-Acetyl-3,6-diiodocarbazole has a molecular weight of 461.04 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 460.87736 g/mol . Its topological polar surface area is 22 Ų . The compound is a crystal with a melting point of 225.0 to 231.0 °C .Scientific Research Applications
Antibacterial Properties
9-Acetyl-3,6-diiodocarbazole derivatives have shown promise in antibacterial applications. Studies have demonstrated the synthesis of various heterocyclic analogues, such as chalcone and its polycyclic forms, which exhibit significant in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. Theoretical calculations and docking studies support these findings, suggesting the potential of these compounds in developing new antibacterial agents (Khan et al., 2019).
Antimicrobial Activities
Carbazole derivatives, including those related to 9-Acetyl-3,6-diiodocarbazole, have been utilized to prepare new heterocyclic compounds with antimicrobial properties. The synthesized compounds have been tested and evaluated as antimicrobial agents, showing potential for use in combating microbial infections (Salih et al., 2016).
Electrochemical and Optical Applications
Carbazole derivatives have also been studied for their electrochemical and optical properties. For instance, the synthesis of new conjugated polymers based on carbazole and furan units, including 3,6-diiodocarbazole derivatives, has been investigated. These polymers exhibit unique electrochromic behavior and quasi-reversible redox properties, making them of interest in material science and electronics (Oguztürk et al., 2015).
Conductive Polymers
The synthesis of polycarbazoles with 3,9 linkages from 3,6-diiodocarbazole has led to the development of new conductive polymers. These materials show high conductivity and unique optical transmittance properties in the visible and near-infrared range, offering potential applications in semiconductor technology and optoelectronics (Racchini et al., 1988).
Nonlinear Optic and Thermal Properties
3,6-Diiodocarbazole derivatives have been shown to possess notable nonlinear optic and thermal properties. Their high thermal stability and second-harmonic generation effects make them candidates for applications in optoelectronic devices and materials science (Tang et al., 2017).
Synthesis of Novel Carbazole Derivatives
Efforts in synthesizing novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles provide additional avenues for exploring the diverse applications of carbazole derivatives in medicinal chemistry and material science (Li & Gao, 2010).
Biological Activity Evaluation
Carbazole derivatives, including those related to 9-Acetyl-3,6-diiodocarbazole, have been synthesized and their biological activities evaluated, particularly against bacterial strains. This research highlights the potential of these compounds in developing new therapeutic agents (Al Sultani, 2010).
properties
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMJWKYEJRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539807 | |
Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetyl-3,6-diiodocarbazole | |
CAS RN |
606129-89-9 | |
Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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